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molecular formula C8H9NO3 B104335 4-Amino-3-methoxybenzoic acid CAS No. 2486-69-3

4-Amino-3-methoxybenzoic acid

Cat. No. B104335
M. Wt: 167.16 g/mol
InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N
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Patent
US06221865B1

Procedure details

4-Amino-3-methoxybenzoic acid (1 g, 5.98 mmol) was reacted according to the same procedure as that used in the process for preparing N-BOC-4-aminobenzoic acid. The resulting solid was recrystallized from ethyl acetate and hexanes to provide the desired product (1.5 g) as tan crystals: m.p. 176-178° C.; 1H NMR (CD3OD) d 1.52 (9H, s), 3.92 (3H, s), 7.56 (1H, s), 7.62 (1H, d, J=8.4 Hz), 7.96 (1H, s), 8.03 (1H, d, J=8.4 Hz); 13C NMR (CD3OD) d 28.53, 56.35, 81.78, 112.01, 118.58, 124.20, 125.76, 133.84, 149.04, 154.20, 169.60; HRMS Calc. for C13H17NO5, 267.1107; Found, 267.1103.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].[C:13](NC1C=CC(C(O)=O)=CC=1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[C:13]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12])([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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